molecular formula C17H20N2O3 B10856080 Bifenazate-d5

Bifenazate-d5

Cat. No.: B10856080
M. Wt: 305.38 g/mol
InChI Key: VHLKTXFWDRXILV-UPKDRLQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bifenazate-d5 is a deuterated analog of Bifenazate, a carbazate acaricide used primarily for controlling mite infestations in agricultural settings. The compound is labeled with deuterium, which makes it useful as an internal standard in mass spectrometry for the quantification of Bifenazate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bifenazate-d5 involves the incorporation of deuterium atoms into the Bifenazate molecule. One common method is the transesterification reaction, where a compound represented by formula (I) reacts with isopropanol . The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the efficient incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of advanced analytical techniques like LC-MS/MS is common to monitor the production process .

Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bifenazate-d5 is unique due to its deuterium labeling, which enhances its stability and makes it an ideal internal standard for analytical purposes . Unlike other acaricides, Bifenazate-d5 has a specific mode of action targeting GABA receptors, making it highly effective against resistant mite populations .

Properties

Molecular Formula

C17H20N2O3

Molecular Weight

305.38 g/mol

IUPAC Name

propan-2-yl N-[2-methoxy-5-(2,3,4,5,6-pentadeuteriophenyl)anilino]carbamate

InChI

InChI=1S/C17H20N2O3/c1-12(2)22-17(20)19-18-15-11-14(9-10-16(15)21-3)13-7-5-4-6-8-13/h4-12,18H,1-3H3,(H,19,20)/i4D,5D,6D,7D,8D

InChI Key

VHLKTXFWDRXILV-UPKDRLQUSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC(=C(C=C2)OC)NNC(=O)OC(C)C)[2H])[2H]

Canonical SMILES

CC(C)OC(=O)NNC1=C(C=CC(=C1)C2=CC=CC=C2)OC

Origin of Product

United States

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